![molecular formula C26H22Cl2N2O7S B1258385 2-[2,6-dichloro-4-[(E)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B1258385.png)
2-[2,6-dichloro-4-[(E)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,6-dichloro-4-[[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid is a monocarboxylic acid.
Scientific Research Applications
Chemical Synthesis and Reactions
This compound is part of a class of chemicals involved in various synthetic and reaction pathways. For instance, Kinoshita et al. (1987) describe the synthesis and reactions of related 2,3-dihydrothiazolo[3,2-a]pyrimidine derivatives. Their study demonstrates how these compounds can be modified and used in different chemical reactions, which could be relevant for the synthesis of the specified compound (Kinoshita et al., 1987).
Antimicrobial and Antibacterial Applications
Research by Desai et al. (2001) highlights the synthesis of novel derivatives in this category and their evaluation for antimicrobial activity. This suggests potential applications of the compound in antimicrobial research (Desai et al., 2001).
Anticancer Activities
Jin (2015) reports on the synthesis of novel thiazolo[3,2-a]pyrimidine derivatives and their preliminary in vitro anticancer activities. This indicates that derivatives of this compound could be relevant in cancer research, particularly in testing their efficacy against certain types of cancer cells (Jin, 2015).
Anti-inflammatory Applications
Tozkoparan et al. (1998) synthesized and tested derivatives of this compound class for anti-inflammatory activity. Their findings could imply potential uses of the compound in the development of anti-inflammatory drugs or research (Tozkoparan et al., 1998).
Biological and Antifungal Activities
Chadotra and Baldaniya (2017) explored the synthesis of similar derivatives as biological and antifungal agents. This research could suggest the utility of the compound in developing treatments or studying mechanisms related to fungal infections (Chadotra & Baldaniya, 2017).
properties
Product Name |
2-[2,6-dichloro-4-[(E)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid |
|---|---|
Molecular Formula |
C26H22Cl2N2O7S |
Molecular Weight |
577.4 g/mol |
IUPAC Name |
2-[2,6-dichloro-4-[(E)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C26H22Cl2N2O7S/c1-4-36-25(34)21-13(2)29-26-30(22(21)15-6-5-7-16(11-15)35-3)24(33)19(38-26)10-14-8-17(27)23(18(28)9-14)37-12-20(31)32/h5-11,22H,4,12H2,1-3H3,(H,31,32)/b19-10+ |
InChI Key |
PRKYYRSNDWFECB-VXLYETTFSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)/C(=C\C4=CC(=C(C(=C4)Cl)OCC(=O)O)Cl)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)C(=CC4=CC(=C(C(=C4)Cl)OCC(=O)O)Cl)S2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



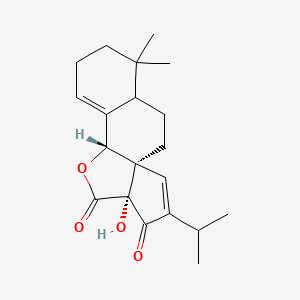
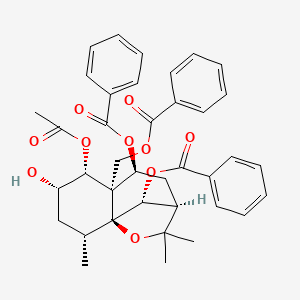
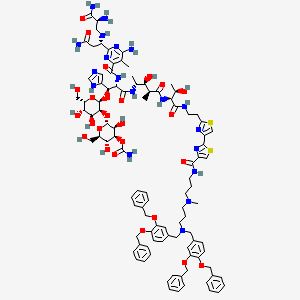
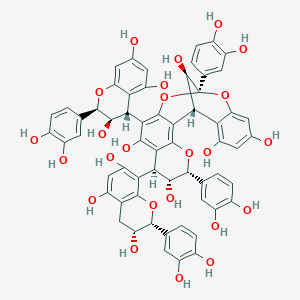
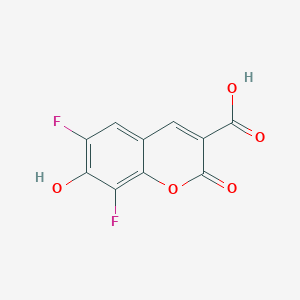
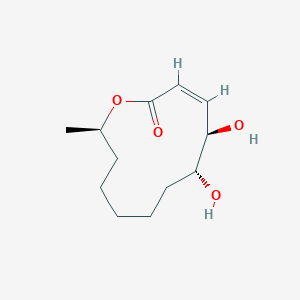

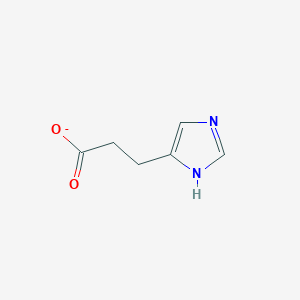
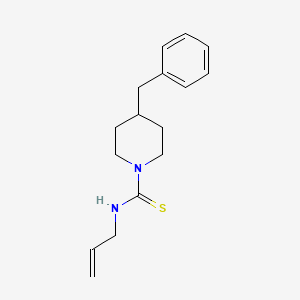
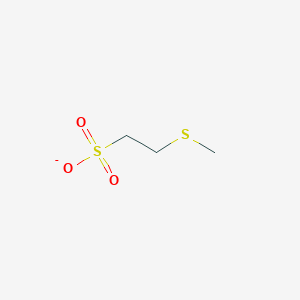
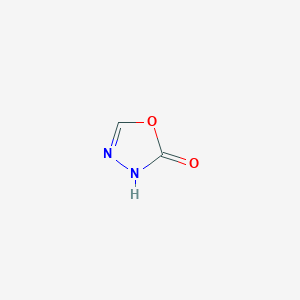
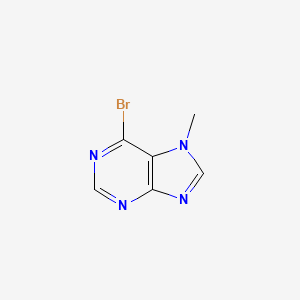
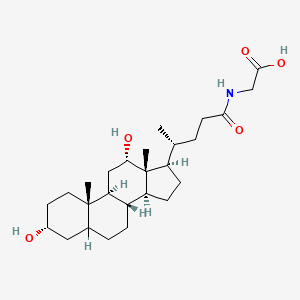
![N-methyl-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1258325.png)